Cas no 1216635-36-7 (4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone)

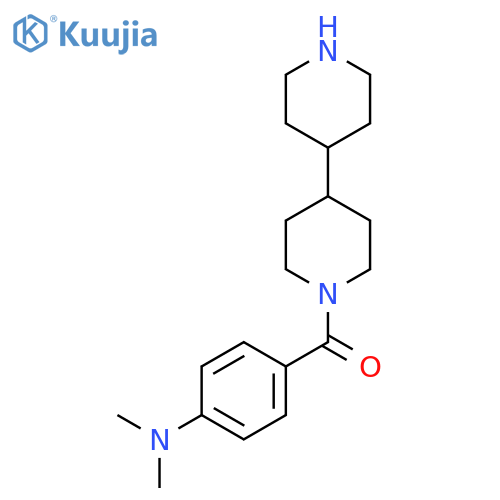

1216635-36-7 structure

商品名:4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

CAS番号:1216635-36-7

MF:C19H29N3O

メガワット:315.453064680099

CID:4686630

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 化学的及び物理的性質

名前と識別子

-

- SBB055125

- [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine

- 4-(dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

- [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline

- 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

-

- インチ: 1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3

- InChIKey: RDGJOTPJJMVZME-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(=CC=1)N(C)C)N1CCC(CC1)C1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 376

- トポロジー分子極性表面積: 35.6

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541393-2.5g |

[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |

1216635-36-7 | 2.5g |

€774.40 | 2025-02-14 | ||

| abcr | AB541393-250mg |

[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |

1216635-36-7 | 250mg |

€205.30 | 2025-02-14 | ||

| abcr | AB541393-500mg |

[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |

1216635-36-7 | 500mg |

€282.70 | 2025-02-14 | ||

| abcr | AB541393-1g |

[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |

1216635-36-7 | 1g |

€360.10 | 2025-02-14 |

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1216635-36-7 (4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone) 関連製品

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1216635-36-7)4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

清らかである:99%/99%/99%

はかる:500mg/1g/2.5g

価格 ($):168/213/459